2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

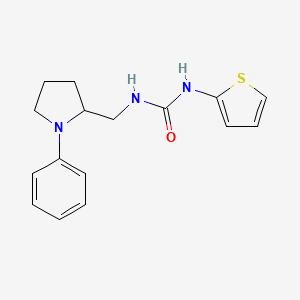

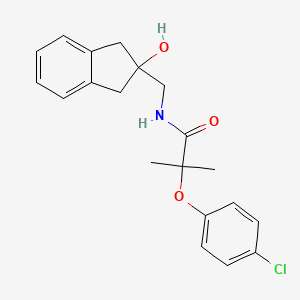

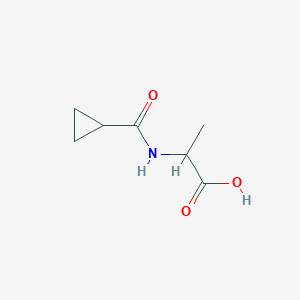

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a chemical compound . It has a molecular weight of 335.4 . The IUPAC name for this compound is 2-(3-isobutoxyphenyl)-8-methyl-4-quinolinecarboxylic acid . It is stored at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21NO3/c1-13(2)12-25-16-8-5-7-15(10-16)19-11-18(21(23)24)17-9-4-6-14(3)20(17)22-19/h4-11,13H,12H2,1-3H3,(H,23,24) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 335.4 . The IUPAC name for this compound is 2-(3-isobutoxyphenyl)-8-methyl-4-quinolinecarboxylic acid . It is stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthetic Studies and Structural Analysis

Synthetic Studies on Potent Marine Drugs

The synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which include structures related to the given compound, has been explored for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. The synthesis processes and the characterization of the crystal structure of one key intermediate, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, have been detailed (Li et al., 2013).

Organotin(IV) Carboxylates Synthesis and Structure

The research conducted on organotin carboxylates based on amide carboxylic acids showcases the synthesis, structure, and characterization of these compounds, indicating a potential in exploring diverse molecular architectures and coordination modes in compounds similar to 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (Xiao et al., 2013).

Pharmacological and Biological Applications

Gas Phase Reaction in Mass Spectrometry

The study focuses on the mass spectrometric analysis of bisubstituted isoquinolines, highlighting the gas-phase formations of carboxylic acids after collisional activation. It presents valuable insights into the characterization of related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Photolabile Protecting Group for Carboxylic Acids

The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) demonstrate its increased solubility, low fluorescence, and suitability as a caging group for biological messengers, which could be relevant for compounds like 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (Fedoryak & Dore, 2002).

Synthesis for Potential Anticancer Agents

The synthesis of a series of new 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids introduces a novel protocol that could be promising for the preparation of quinoline-4-carboxylic acid derivatives with potential use as anticancer agents (Javadi & Azizian, 2016).

Chemical Synthesis and Characterization

- Facile and Inexpensive Synthesis of Quinoline-3-Carboxylic Acid Derivatives: A series of novel quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction, showcasing a simple and cost-effective approach for the synthesis of compounds structurally related to 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (Gao et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

6,8-dimethyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-13(2)12-26-17-7-5-6-16(10-17)20-11-19(22(24)25)18-9-14(3)8-15(4)21(18)23-20/h5-11,13H,12H2,1-4H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZZPNHDSLRTIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2599415.png)

![methyl 5-(((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2599421.png)

![ethyl 2-(3-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2599422.png)